2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol
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Overview
Description
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is a compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This specific compound is characterized by the presence of two amino groups at positions 4 and 6, and an aminoethanol group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by amino groups from ethylenediamine. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol, at temperatures ranging from 20°C to 40°C in the presence of a base like piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives .
Scientific Research Applications
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazine: Similar in structure but lacks the aminoethanol group.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different pharmacological properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains chloro and methoxy groups instead of amino groups.
Uniqueness
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of amino and aminoethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H10N6O |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C5H10N6O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H5,6,7,8,9,10,11) |
InChI Key |
ZMWGBPZJULKORQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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